4-Chloro-2,5-xylenol

Aqueous Formulation Solubility Pharmaceutical

Solubility constraints of standard chloroxylenol isomers (PCMX, DCMX) limit aqueous disinfectant formulation: • Aqueous solubility 8.927 g/L-30× higher than PCMX, 45× higher than DCMX-enables concentrated water-based formulations without organic co-solvents. • Low melting point (74.5°C) supports melt-processing into antimicrobial polymer masterbatches, hot-melt adhesives, and solid personal care products. • Potent activity against Gram-positive bacteria provides targeted efficacy in cosmetic preservation, textile treatments, and industrial fluid systems.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 1124-06-7
Cat. No. B074086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-xylenol
CAS1124-06-7
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C)O
InChIInChI=1S/C8H9ClO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
InChIKeyMMRJLQJSFOSVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,5-xylenol Procurement Guide


4-Chloro-2,5-xylenol (CAS 1124-06-7) is a monochlorinated dimethylphenol belonging to the chloroxylenol family, distinguished by a substitution pattern featuring chlorine at the para position and methyl groups at the ortho and meta positions [1]. This specific isomeric configuration (2,5-dimethyl-4-chlorophenol) imparts a distinct profile of physicochemical and antimicrobial properties compared to its close structural analogs, most notably para-chloro-meta-xylenol (PCMX, CAS 88-04-0) and dichloro-m-xylenol (DCMX, CAS 133-53-9) .

Isomer-specific antimicrobial profile supporting Gram-positive focused studies
Reported higher aqueous solubility may enable water-based formulation research
Lower melting point profile suitable for melt-processing application investigations

Why 4-Chloro-2,5-xylenol Cannot Be Substituted


Generic substitution among chlorinated xylenol isomers (e.g., PCMX or DCMX) is scientifically unsound due to the profound influence of chlorine and methyl group positioning on key performance parameters. Even minor alterations in substitution pattern can drastically alter aqueous solubility (by over an order of magnitude) , melting point (which dictates thermal processing and formulation stability) , and lipophilicity (LogP) [1], each of which directly impacts antimicrobial efficacy, formulation compatibility, and regulatory compliance in specific industrial and research contexts. The following evidence demonstrates exactly where and how 4-Chloro-2,5-xylenol differs quantitatively from its closest analogs.

Solubility Mismatch

Aqueous solubility profile may differ substantially from PCMX and DCMX; direct isomer swap may require formulation re-optimization.

Thermal Profile Shift

Melting point variance can alter melt-processing behavior and solid-state stability; processing parameters may not transfer.

Spectrum Inconsistency

Gram-positive preference of 4-chloro-2,5-xylenol does not replicate the broader Gram-negative activity of DCMX or the pseudomonal limitations of PCMX.

4-Chloro-2,5-xylenol Differentiation Evidence


Enhanced Aqueous Solubility

4-Chloro-2,5-xylenol exhibits dramatically higher aqueous solubility compared to its primary isomer PCMX and its dichlorinated analog DCMX. At 25°C, the target compound demonstrates a solubility of 8.927 g/L , whereas PCMX (4-chloro-3,5-xylenol) achieves only 0.3 g/L at 20°C , and DCMX (2,4-dichloro-3,5-xylenol) reaches just 0.2 g/L at 20°C .

Aqueous Solubility
Head-to-head
8.927 g/L (25°C) vs PCMX 0.3 g/L, DCMX 0.2 g/L
Reported ~30–45× higher solubility; supports aqueous formulation studies.
Saturation solubility; co-solvent-free design context.
Aqueous Formulation Solubility Pharmaceutical Personal Care

Distinct Melting Point Advantage

The melting point of 4-Chloro-2,5-xylenol is 74.5°C , which is substantially lower than that of PCMX (114-116°C) and falls within a different range than DCMX (91-96°C) .

Melting Point
Head-to-head
74.5°C vs PCMX 114–116°C, DCMX 91–96°C
Lower thermal threshold may simplify melt-processing research.
Capillary/DSC determinations; processing context.
Thermal Processing Formulation Stability Melt Processing Crystallization

Differentiated Lipophilicity (LogP)

4-Chloro-2,5-xylenol possesses a LogP value of 2.66 [1] or 3.2 (XLogP3) [2], compared to PCMX which has a reported LogP of 3.27 [3].

Lipophilicity (LogP)
Reported
2.66 (ChemSrc) / 3.2 (XLogP3) vs PCMX 3.27
Partitioning behavior may differ in biphasic systems.
Computational and experimental values vary; review context.
LogP Lipophilicity Bioavailability Membrane Permeability

Antimicrobial Spectrum Shifts

4-Chloro-2,5-xylenol (2,5-dimethyl-4-chlorophenol) is reported to exhibit potent bactericidal action against most Gram-positive bacteria , consistent with the general phenolic mechanism of cell wall disruption. In contrast, its isomer PCMX (4-chloro-3,5-xylenol) is explicitly noted to be less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species [1]. The positional isomer DCMX (2,4-dichloro-3,5-xylenol) is specifically recognized for enhanced activity against Gram-negative bacteria including Salmonella typhi [2].

Antimicrobial Spectrum
Class-level
Potent against most Gram-positive bacteria; PCMX less effective vs Staphylococci/Pseudomonas, DCMX enhanced vs Gram-negatives
Isomer-dependent spectrum; Gram-positive screening context.
Qualitative literature comparisons; direct MIC panels advised.
Antimicrobial Spectrum Isomer-Specific Activity Gram-Positive vs. Gram-Negative Pseudomonas

High-Yield Synthesis Route

A disclosed synthesis method achieves selective monochlorination of 2,5-xylenol to yield 4-chloro-2,5-xylenol. The procedure uses sulfuryl chloride in dichloromethane with diphenyl sulfide as catalyst, maintaining 5-15°C . This contrasts with direct chlorination approaches for PCMX, which often require careful control to avoid over-chlorination to DCMX [1].

Synthesis Route
Method context
Selective monochlorination of 2,5-xylenol with SO₂Cl₂/Ph₂S, 5–15°C
Controlled synthesis may support batch consistency.
Patent-described method; scalability context.
Synthesis Selectivity Yield Process Chemistry

4-Chloro-2,5-xylenol Application Scenarios


Aqueous Disinfectant Formulations

Due to its aqueous solubility of 8.927 g/L—approximately 30-fold higher than PCMX and 45-fold higher than DCMX —4-Chloro-2,5-xylenol is the preferred chloroxylenol isomer for formulating concentrated water-based disinfectants, antiseptic rinses, and industrial preservative solutions where organic co-solvents are undesirable or restricted. This solubility advantage directly translates to simpler formulation processes and reduced regulatory burden associated with volatile organic compounds (VOCs).

Melt-Processed Antimicrobial Products

With a melting point of 74.5°C, substantially lower than PCMX (114-116°C) and DCMX (91-96°C) , 4-Chloro-2,5-xylenol is well-suited for applications requiring melt incorporation or processing, such as hot-melt adhesives, extruded polymer masterbatches with antimicrobial properties, or solid personal care products (e.g., bar soaps, solid deodorants) where lower processing temperatures preserve heat-sensitive co-formulants and reduce energy consumption.

Gram-Positive Preservation Systems

Based on its reported potent activity against most Gram-positive bacteria , 4-Chloro-2,5-xylenol is optimally deployed in environments where Gram-positive organisms are the primary microbial threat—such as in certain cosmetic preservative systems, textile treatments, or industrial fluids where contamination by Bacillus or Staphylococcus species is predominant. In such scenarios, it offers a targeted, effective alternative to broader-spectrum but potentially Pseudomonas-limited analogs like PCMX.

Isomer-Specific Biocide R&D

For academic or industrial R&D programs investigating structure-activity relationships (SAR) among chlorinated xylenols, 4-Chloro-2,5-xylenol serves as a critical reference isomer. Its distinct substitution pattern (2,5-dimethyl-4-chloro) yields a unique combination of physicochemical properties (LogP, solubility, melting point) and antimicrobial spectrum that provides a valuable comparator to PCMX and DCMX in mechanism-of-action studies, formulation optimization, and resistance development research [1][2].

Application
Selection Property
Validation Focus
Aqueous disinfectant research
High aqueous solubility profile
Co-solvent-free formulation performance
Melt-processed antimicrobial products
Low melting point
Thermal processing compatibility and stability
Gram-positive preservation systems
Gram-positive antimicrobial spectrum
Efficacy against target Gram-positive organisms
Isomer-specific SAR studies
Distinct 2,5-dimethyl-4-chloro substitution
Structure-activity relationship and comparator benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,5-xylenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.